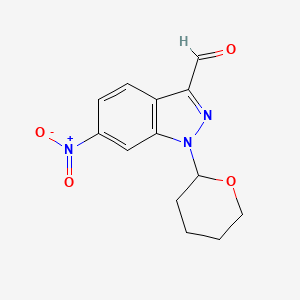
4-Ethynyl-3-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-3-isopropylpyridine is a heterocyclic organic compound with a pyridine ring substituted with an ethynyl group at the 4-position and an isopropyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-3-isopropylpyridine typically involves the alkylation of pyridine derivatives. One common method is the catalytic alkylation of pyridine with methanol and dimethyl ether under high-pressure conditions . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethynyl-3-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in substitution reactions, such as the Ullmann reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.
Substitution: Catalysts like copper and palladium are employed in Ullmann and Suzuki–Miyaura coupling reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Substitution: Various substituted pyridine derivatives depending on the reactants used.
Applications De Recherche Scientifique
4-Ethynyl-3-isopropylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-3-isopropylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with active sites of enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into hydrophobic pockets of target proteins, influencing their function .
Comparaison Avec Des Composés Similaires
3-Isopropylpyridine: Similar in structure but lacks the ethynyl group.
4-Ethynylpyridine: Lacks the isopropyl group but contains the ethynyl group.
3,5-Lutidine: Contains two methyl groups instead of the ethynyl and isopropyl groups.
Uniqueness: 4-Ethynyl-3-isopropylpyridine is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of substituents allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H11N |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
4-ethynyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-4-9-5-6-11-7-10(9)8(2)3/h1,5-8H,2-3H3 |
Clé InChI |
HLJXJWULKCZMHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CN=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


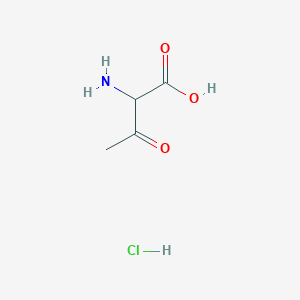
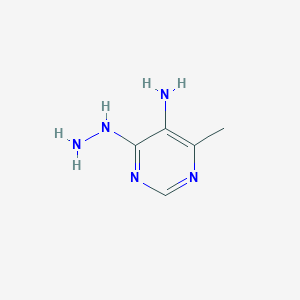
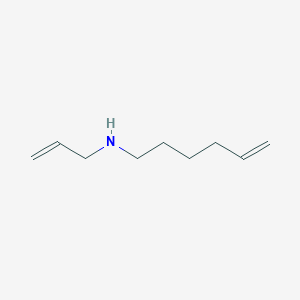

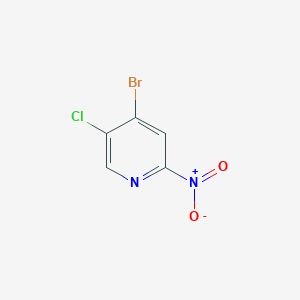


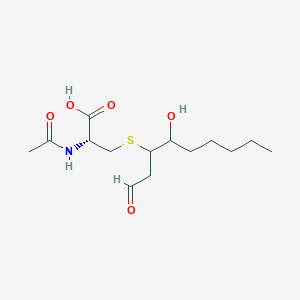
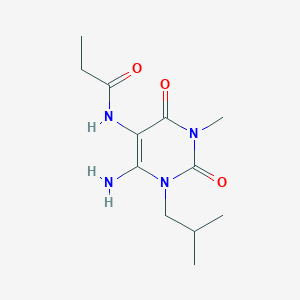
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)
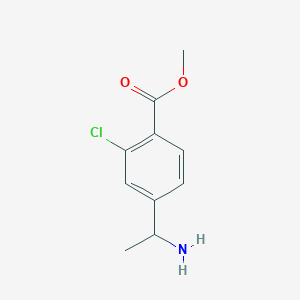
![5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid;sulfuric acid](/img/structure/B13113888.png)

